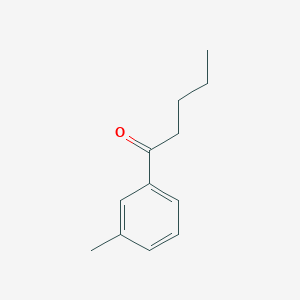

1-M-Tolyl-pentan-1-one

描述

Contextual Significance of Aryl Ketones in Contemporary Chemical Research

Aryl ketones are pivotal intermediates in the synthesis of numerous organic compounds. fiveable.me Their carbonyl group can undergo a variety of transformations, including reduction to alcohols, oxidation to carboxylic acids, and a plethora of nucleophilic addition reactions. fiveable.me Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of diverse substituents. fiveable.me This dual reactivity makes aryl ketones highly versatile synthons in the construction of complex molecular architectures found in natural products, medicinal agents, and advanced materials. wikipedia.orgunipd.itbritannica.com The photochemical properties of aryl ketones are also a subject of intense study, with applications in photoredox catalysis and the development of novel synthetic methodologies. unipd.itthieme-connect.com

Historical Trajectories of Ketone Synthesis Methodologies

The synthesis of ketones has a rich history, with numerous methods developed over the years to construct this important functional group. wikipedia.org One of the most classical and enduring methods is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. fiveable.me This reaction directly forges the aryl-carbonyl bond, providing a straightforward route to aryl ketones. fiveable.me

Over time, more sophisticated and milder methods have emerged. The Weinreb-Nahm ketone synthesis, developed in 1981, offers a significant advantage by preventing the common problem of over-addition of organometallic reagents to form alcohols. wikipedia.org This method utilizes a stable Weinreb-Nahm amide intermediate that reacts with organolithium or Grignard reagents to cleanly produce the desired ketone. wikipedia.org Other notable methods include the oxidation of secondary alcohols, hydration of alkynes, and the reaction of nitriles with organometallic reagents. britannica.comwikipedia.org The evolution of these synthetic strategies reflects the ongoing pursuit of greater efficiency, selectivity, and functional group tolerance in organic synthesis.

Scope and Research Focus on 1-M-Tolyl-pentan-1-one in Academic Inquiry

This compound, also known as 1-(3-methylphenyl)pentan-1-one, is a specific aryl ketone that has garnered interest within the scientific community. nih.gov Its structure, featuring a meta-substituted tolyl group and a pentanoyl chain, presents a unique combination of steric and electronic properties that influence its reactivity.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 20359-57-3 |

| Molecular Formula | C12H16O |

| Molecular Weight | 176.25 g/mol |

| Appearance | Pale yellow oil |

| IUPAC Name | 1-(3-methylphenyl)pentan-1-one |

Data sourced from PubChem and other chemical databases. nih.govrsc.org

Research into this compound often focuses on its synthesis and its utility as a building block in more complex transformations. For instance, studies have reported its synthesis via the reaction of 3-methylbenzoyl chloride with an organometallic reagent like n-butyllithium. chemicalbook.com Spectroscopic data, including 1H and 13C NMR, are crucial for its characterization and have been documented in the scientific literature. rsc.org

The reactivity of this compound is a key area of investigation. Like other aryl ketones, it can undergo reactions at both the carbonyl group and the aromatic ring. For example, the carbonyl group can be reduced to a secondary alcohol, and the aromatic ring can be further functionalized. Its potential as a precursor in the synthesis of more elaborate molecules is an active area of academic and industrial exploration.

Structure

3D Structure

属性

IUPAC Name |

1-(3-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBUFXWULBFRPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496400 | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20359-57-3 | |

| Record name | 1-(3-Methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20359-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 M Tolyl Pentan 1 One and Analogues

Foundational Synthetic Routes

Traditional methods for the formation of aryl ketones like 1-M-Tolyl-pentan-1-one have been the bedrock of organic synthesis for many years.

Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgscribd.com

For the synthesis of this compound, toluene (B28343) (methylbenzene) is reacted with valeryl chloride (pentanoyl chloride). The methyl group on the toluene ring is an ortho-, para-director. Due to steric hindrance, the major product of this reaction is the para-substituted isomer, 1-(p-tolyl)pentan-1-one, with the meta-substituted product, this compound, being a minor product. libretexts.org The reaction deactivates the aromatic ring to further substitution, preventing polyacylation. organic-chemistry.org

Reaction Scheme for Friedel-Crafts Acylation:

| Reactant 1 | Reactant 2 | Catalyst | Major Product | Minor Product |

| Toluene | Valeryl Chloride | AlCl₃ | 1-(p-tolyl)pentan-1-one | This compound |

Organometallic reagents are highly reactive species that are fundamental in the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org

Grignard Reagents: Grignard reagents (R-Mg-X) are powerful nucleophiles used extensively in organic synthesis. wikipedia.orgsigmaaldrich.com For the synthesis of this compound, a m-tolylmagnesium halide (e.g., m-tolylmagnesium bromide) can be prepared from m-bromotoluene and magnesium metal. google.com This Grignard reagent is then reacted with valeronitrile. Subsequent hydrolysis of the intermediate imine yields the desired ketone. masterorganicchemistry.com It is crucial to control the reaction conditions as Grignard reagents can also react with the ketone product. stackexchange.com

Organolithium Reagents: Organolithium reagents (R-Li) are even more reactive than Grignard reagents. mmcmodinagar.ac.innptel.ac.in m-Tolyllithium can be prepared and reacted with a suitable valeric acid derivative, such as a Weinreb amide (N-methoxy-N-methylamide), to produce this compound. wikipedia.org The use of a Weinreb amide helps to prevent the common side reaction of over-addition to form a tertiary alcohol, which can occur with more reactive acylating agents. wikipedia.org

General Reaction Data for Organometallic Approaches:

| Organometallic Reagent | Substrate | Intermediate | Product |

| m-Tolylmagnesium bromide | Valeronitrile | Imine | This compound |

| m-Tolyllithium | N-methoxy-N-methylvaleramide | Tetrahedral intermediate | This compound |

Acyl chlorides are highly reactive carboxylic acid derivatives that are frequently used in the synthesis of ketones. acs.orgwisc.edu The reaction of an organometallic reagent with an acyl chloride is a direct route to ketone formation.

A common approach involves the reaction of a Grignard reagent, such as m-tolylmagnesium bromide, with valeryl chloride. rsc.org However, the high reactivity of Grignard reagents can lead to a secondary reaction with the newly formed ketone, resulting in a tertiary alcohol as a byproduct. stackexchange.comchemistrysteps.com To mitigate this, the reaction is often carried out at low temperatures. The use of less reactive organometallic reagents, like organocadmium or organocuprate (Gilman) reagents, can provide better selectivity for the ketone product. chemistrysteps.com Alternatively, certain additives can moderate the reactivity of the Grignard reagent. acs.orgwisc.edu

Aryl zinc reagents, which can be prepared and used in a one-pot procedure, also react with acyl chlorides in the presence of a catalyst, such as a cobalt salt, to yield aryl ketones. psu.eduresearchgate.net

Comparison of Reagents for Acyl Chloride Transformations:

| Reagent | Reactivity | Selectivity for Ketone | Common Byproduct |

| Grignard Reagent | High | Moderate | Tertiary Alcohol |

| Organocuprate (Gilman) Reagent | Moderate | High | None |

| Aryl Zinc Reagent | Moderate | High | None |

Contemporary and Environmentally Conscious Synthesis Protocols

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods.

Transition metal catalysis has revolutionized organic synthesis, offering mild and highly selective routes to a vast array of compounds, including aryl ketones.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. tandfonline.commagtech.com.cn For the synthesis of aryl ketones, an arylboronic acid can be coupled with an acyl chloride. mdpi.com In the context of this compound, m-tolylboronic acid would be reacted with valeryl chloride in the presence of a palladium catalyst and a base. A significant advantage of this method is its tolerance of a wide variety of functional groups. tandfonline.com Recent advancements have focused on developing base-free conditions and using more stable boronate derivatives. nih.gov Nickel-catalyzed Suzuki-Miyaura couplings of amides have also emerged as a powerful method for synthesizing alkyl-aryl ketones. nih.gov

Key Components of a Suzuki Coupling for Ketone Synthesis:

| Component | Example for this compound Synthesis | Role in Reaction |

| Organoboron Compound | m-Tolylboronic acid | Source of the aryl group |

| Electrophile | Valeryl chloride | Source of the acyl group |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) | Facilitates the cross-coupling |

| Base | Sodium carbonate, Potassium phosphate | Activates the organoboron species |

Redox-Neutral Processes: One innovative approach involves the metal-free, redox-neutral coupling of alkenes and amides to form ketones. chemrxiv.orgdntb.gov.uaresearchgate.net This method avoids the need for transition metal catalysts and the pre-formation of organometallic reagents. Another strategy is the deacylative thiolation of ketones, which proceeds under redox-neutral conditions. nih.gov

Deoxygenative Transformations: Deoxygenative coupling reactions provide a novel way to synthesize ketones directly from carboxylic acids, which are often more readily available and stable than their corresponding acyl chlorides. rsc.orgnih.govresearchgate.net Recent developments have utilized photoredox and nickel dual catalysis to achieve the deoxygenative cross-coupling of carboxylic acids and alcohols to produce dialkyl ketones. rsc.orgnih.gov A deoxygenative arylation of aromatic carboxylic acids via a 1,5-aryl migration has also been reported, enabling the synthesis of unsymmetrical diaryl ketones. nju.edu.cn Another strategy involves the photoredox-promoted deoxygenation of carboxylic acids to generate acyl radicals, which can then be coupled with organic bromides in the presence of a nickel catalyst. nih.gov

Electrochemical Synthetic Pathways for Ketones

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional methods for constructing organic molecules, including ketones. These methods often proceed under mild conditions, without the need for stoichiometric chemical oxidants or metal catalysts, by using electricity to drive chemical transformations. wmu.edu.cn Various electrochemical strategies have been developed for the synthesis of aryl ketones and their derivatives, which could be applicable to the synthesis of this compound and its analogues.

Recent advancements have focused on the α-functionalization of ketones. For instance, an electrochemical method for the α-arylation of ketones has been developed utilizing enol acetates and aryl diazonium salts. rsc.org This process can even be performed in a one-pot fashion starting from anilines and has been demonstrated on a multigram scale using inexpensive graphite (B72142) electrodes. rsc.org Another innovative approach is the electrooxidative α-hydroxymethylation of ketones, where N,N-dimethylformamide (DMF) serves as a one-carbon source. wmu.edu.cn This method avoids toxic reagents like formaldehyde (B43269) and proceeds at room temperature in air. wmu.edu.cn The reaction mechanism is believed to involve an enone intermediate. wmu.edu.cn

Electrochemical cross-dehydrogenative coupling (CDC) reactions represent another significant pathway. A notable example is the decarboxylative alkylation of β-keto acids with phenol (B47542) derivatives, which operates in an undivided cell with graphite and platinum electrodes. rsc.org This method allows for the formation of new carbon-carbon bonds under constant current electrolysis. rsc.org Similarly, the electrochemical coupling of enol acetates with 1,3-diketones has been shown to produce 1,4-dicarbonyl compounds efficiently. acs.org This reaction proceeds in an undivided cell with platinum electrodes and has a broad substrate scope. acs.org

Furthermore, electrochemical methods have been employed for the synthesis of specialized ketone structures. An electrochemical approach to α-enaminones from aryl ketones has been developed, offering a simple and efficient strategy for these valuable derivatives under mild conditions. rsc.orgdntb.gov.ua Additionally, the electrochemical selenylation of alkynyl aryl ketones provides a route to 3-selenylated chromones without the need for catalysts or chemical oxidants, highlighting the versatility of electrosynthesis. researchgate.net

These electrochemical methodologies showcase the potential for creating complex ketone structures through controlled oxidation and coupling reactions. The principles underlying these transformations could be adapted for the synthesis of this compound, for example, through the electrochemical acylation of a suitable organometallic toluene reagent or the coupling of a tolyl-containing precursor with a pentanoyl synthon.

Table 1: Examples of Electrochemical Synthetic Methods for Ketones

| Method | Substrates | Key Reagents/Conditions | Product Type | Yield (%) | Ref |

| α-Arylation of Ketones | Enol acetates, Aryl diazonium salts | Undivided cell, Graphite electrodes | α-Aryl ketones | — | rsc.org |

| α-Hydroxymethylation | Propiophenone derivatives, DMF | KI, NaOAc, MeCN, Graphite (C) anode, Pt cathode | β-Hydroxy ketones | 41-86 | wmu.edu.cn |

| Decarboxylative Alkylation | β-Keto acids, Phenol derivatives | Graphite anode, Pt cathode, Na2CO3, MeCN/H2O | Alkylated ketones | 41-78 | rsc.org |

| C-C Bond Construction | Enol acetates, 1,3-Diketones | Pt anode, Pt cathode, ⁿBu₄NBF₄, MeCN | 1,4-Dicarbonyl compounds | 86-88 | acs.org |

| Synthesis of α-Enaminones | Aryl ketones, Amines | Undivided cell, C anode, Pt cathode | α-Enaminones | Good | rsc.org |

| Selenylation of Alkynyl Aryl Ketones | Alkynyl aryl ketones, Diphenyl diselenides | Graphite anode, Pt cathode, LiClO₄, MeCN/DCM | 3-Selenylated chromones | up to 86 | researchgate.net |

Reactivity and Derivatization of 1 M Tolyl Pentan 1 One

Alpha-Carbon Functionalization Reactions

The presence of the carbonyl group renders the protons on the adjacent alpha-carbon acidic, making this position a prime target for a range of functionalization reactions.

The alpha-position of 1-m-tolyl-pentan-1-one can undergo halogenation, such as bromination, under appropriate conditions. This reaction typically proceeds via an enol or enolate intermediate. In acidic conditions, the ketone tautomerizes to its enol form, which then reacts with an electrophilic halogen source.

While specific studies on the alpha-bromination of this compound are not extensively documented, the reaction can be inferred from the behavior of analogous aryl ketones. For instance, the bromination of ketones can be achieved using bromine (Br₂) in the presence of a catalytic amount of acid, such as hydrobromic acid or acetic acid. The acid catalyzes the formation of the enol, which is the nucleophilic species that attacks the bromine molecule.

A general procedure for the α-bromination of ketones similar to this compound involves dissolving the ketone in a suitable solvent like diethyl ether or dichloromethane, followed by the addition of a brominating agent. For example, the reaction of 1-phenyl-pentan-1-one with bromine in the presence of anhydrous aluminum chloride can lead to the formation of 2-bromo-1-phenyl-pentan-1-one. A similar outcome is expected for the m-tolyl derivative. The reaction mechanism involves the formation of an enol, which then attacks the bromine.

The table below outlines a representative reaction for the alpha-bromination of an analogous aryl ketone.

| Reactant | Reagent | Product |

| 1-Phenyl-pentan-1-one | Br₂, AlCl₃ | 2-Bromo-1-phenyl-pentan-1-one |

This table presents a representative reaction for a compound analogous to this compound.

Alpha-hydroxymethylation, a type of aldol (B89426) reaction, involves the addition of a hydroxymethyl group (-CH₂OH) to the alpha-carbon of this compound. This transformation is typically achieved by reacting the ketone's enolate with formaldehyde (B43269).

The reaction is generally carried out under basic conditions to facilitate the formation of the enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the alpha-hydroxymethylated product.

Recent advancements in catalysis have explored asymmetric hydroxymethylation of aryl ketones, which could be applicable to this compound for the synthesis of chiral derivatives. For example, the use of chiral catalysts can lead to the enantioselective formation of one stereoisomer over the other. Studies on propiophenone, a structurally similar aryl ketone, have shown that catalytic asymmetric direct-type aldol reactions with formaldehyde can be achieved, yielding the corresponding alpha-hydroxymethylated product with high enantioselectivity. nih.govnih.gov

| Reactant | Reagent | Product |

| This compound | 1. Base (e.g., NaOH) 2. Formaldehyde (HCHO) | 2-(Hydroxymethyl)-1-(m-tolyl)pentan-1-one |

This table outlines the expected reactants, reagents, and product for the alpha-hydroxymethylation of this compound.

Carbonyl Group Transformations

The carbonyl group in this compound is a key site for a variety of transformations, including the formation of imines and the reduction to alcohols.

This compound can react with primary amines to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the imine is often reversible and can be driven to completion by removing the water formed during the reaction.

The resulting imine can be further modified. For instance, it can undergo reduction to form a secondary amine. This two-step process of imine formation followed by reduction is known as reductive amination. Reductive amination of this compound with an amine in the presence of a reducing agent would yield the corresponding secondary amine derivative.

The carbonyl group of this compound can be reduced to a secondary alcohol, 1-(m-tolyl)pentan-1-ol. This transformation can be achieved using various reducing agents.

A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, but they are less selective and require anhydrous conditions. Catalytic hydrogenation, using hydrogen gas and a metal catalyst (e.g., Pt, Pd, or Ni), is another effective method for reducing the carbonyl group.

| Reactant | Reducing Agent | Product |

| This compound | Sodium Borohydride (NaBH₄) | 1-(m-Tolyl)pentan-1-ol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(m-Tolyl)pentan-1-ol |

| This compound | H₂ / Catalyst (e.g., Pt, Pd, Ni) | 1-(m-Tolyl)pentan-1-ol |

This table summarizes common reduction pathways for this compound.

Aromatic Ring Functionalization

The m-tolyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The existing substituents on the ring, the methyl group and the pentanoyl group, will direct the position of incoming electrophiles.

The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The pentanoyl group, being a deactivating meta-directing group, will direct incoming electrophiles to the positions meta to it.

The directing effects of the two substituents on the aromatic ring of this compound are as follows:

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

The pentanoyl group at position 1 directs incoming electrophiles to positions 3 and 5.

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 2, 4, and 6, which are ortho and para to the activating methyl group and not sterically hindered by the pentanoyl group. Position 5 is meta to the deactivating group but also ortho to the activating group, making it a potential site for substitution as well. The precise outcome of an electrophilic aromatic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile.

For example, in a Friedel-Crafts acylation or alkylation, the incoming electrophile would likely add to the positions activated by the methyl group. Similarly, in a nitration reaction, the nitro group would be expected to substitute at one of these activated positions.

| Reaction Type | Expected Major Products (Substituent Position) |

| Nitration (NO₂⁺) | 2-nitro, 4-nitro, 6-nitro |

| Halogenation (e.g., Br⁺) | 2-bromo, 4-bromo, 6-bromo |

| Friedel-Crafts Acylation (RCO⁺) | 2-acyl, 4-acyl, 6-acyl |

| Friedel-Crafts Alkylation (R⁺) | 2-alkyl, 4-alkyl, 6-alkyl |

This table predicts the major products of electrophilic aromatic substitution on this compound based on directing group effects.

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, usually an organolithium reagent, to form an aryllithium intermediate that can then be trapped by an electrophile. wikipedia.org The efficiency of a DMG is related to its ability to coordinate the lithium cation, thereby lowering the kinetic barrier to deprotonation at the adjacent ortho position. uwindsor.ca

In the case of this compound, the carbonyl group of the pentanoyl moiety can be considered as a potential directing group. However, the ketone carbonyl is generally classified as a weak DMG for ortho-lithiation. organic-chemistry.org Its ability to direct deprotonation is often insufficient to outcompete other reactive pathways, especially when stronger directing groups are not present.

The presence of the meta-methyl group on the aromatic ring of this compound introduces further complexity to its behavior in metalation reactions. When treated with a strong base, there are two primary acidic sites that could potentially be deprotonated: the ortho positions on the aromatic ring (C2 and C6) and the benzylic protons of the methyl group. The regiochemical outcome of the reaction is therefore dependent on the reaction conditions, including the choice of base and solvent. It is known that for substrates containing both ortho- and benzylic protons, benzylic lithiation is often favored when using lithium amide bases, whereas ortho-metalation can sometimes be achieved with alkyllithium bases. uwindsor.cahw.ac.uk

Given the weak directing ability of the ketone group, achieving high yields of ortho-functionalized products from this compound via direct metalation is challenging. Competitive benzylic metalation is a likely side reaction. To achieve more selective ortho-functionalization, it would be necessary to introduce a stronger directing group onto the aromatic ring or to employ transition-metal-catalyzed C-H activation strategies where the ketone can act as a directing group under specific catalytic conditions.

Table 1: Comparison of Directing Metalation Groups (DMGs) for Ortho-Lithiation

| Directing Group | Classification | Relative Directing Ability |

| -CONR₂ | Strong | High |

| -OCONR₂ | Strong | High |

| -SO₂NR₂ | Strong | High |

| -OCH₃ | Moderate | Moderate |

| -C(O)R | Weak | Low |

| -CH₂NR₂ | Moderate | Moderate |

This table provides a general classification of the directing ability of various functional groups in directed ortho-metalation reactions.

Carbon-Carbon Bond Cleavage and Homologation Processes

The carbon-carbon bonds within this compound, particularly the bond between the carbonyl carbon and the adjacent carbon of the pentyl chain (α-carbon), can be susceptible to cleavage under specific reaction conditions. Such reactions are valuable for the degradation of complex molecules or for the synthesis of new carboxylic acid derivatives.

One approach to achieve C-C bond cleavage in aryl alkyl ketones involves treatment with a mixture of N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and methanol under reflux conditions. sci-hub.se This method has been shown to convert electron-deficient aryl alkyl ketones into their corresponding aryl carboxylic esters. sci-hub.se While this compound does not possess strong electron-withdrawing groups, this method could potentially lead to the formation of methyl 3-methylbenzoate, albeit likely in lower yields compared to more activated substrates. The reaction is proposed to proceed through the formation of an enamine intermediate, followed by attack of methanol and subsequent fragmentation. sci-hub.se

Another strategy for the oxidative cleavage of the C(CO)-C(alkyl) bond in ketones involves the use of a copper catalyst in the presence of air as the oxidant. acs.org This method is notable for its use of a green and practical catalytic system and has been successfully applied to a range of aryl alkyl ketones, including those with longer alkyl chains. acs.org Application of these conditions to this compound would be expected to yield 3-methylbenzoic acid or its corresponding ester, depending on the alcoholic solvent used.

Homologation reactions, which involve the addition of a methylene (B1212753) (-CH₂) unit to a carbon chain, represent a key synthetic transformation. wikipedia.orguniroma1.it For a ketone like this compound, homologation can be achieved through various methods. A classic approach is the Wittig reaction with methoxymethylenetriphenylphosphine, which would convert the ketone into an enol ether. Subsequent hydrolysis of this intermediate would yield the corresponding aldehyde with one additional carbon atom in the side chain, namely 2-(m-tolyl)hexanal. wikipedia.org

A more direct method for the homologation of aryl ketones to produce longer-chain ketones has been developed, involving the reaction of an oxime ester derivative of the ketone with an alkenol. nih.gov This palladium-catalyzed reaction results in a two-carbon homologation of the aryl ketone. nih.gov Applying this methodology to this compound would involve its conversion to the corresponding oxime ester, followed by reaction with an appropriate alkenol to yield a homologated ketone. For example, reaction with 3-buten-2-ol (B146109) could potentially yield 3-(m-tolylcarbonyl)heptan-2-one. nih.gov

Table 2: Representative Homologation Reactions of Ketones

| Reaction Name | Reagent(s) | Product Type from Ketone |

| Wittig Reaction | Ph₃P=CHOMe | Homologated Aldehyde |

| Arndt-Eistert Synthesis (on corresponding acid) | SOCl₂, CH₂N₂ | Homologated Carboxylic Acid |

| Kowalski Ester Homologation (on corresponding ester) | CH₂Br₂, LDA, TiCl₄ | Homologated Ester |

| Palladium-Catalyzed Two-Carbon Homologation | Oxime ester, Alkenol | Homologated Ketone |

This table summarizes several common homologation reactions and the types of products they generate from a ketone or its derivatives.

Radical Reactions Involving Ketone Substrates

The carbonyl group of this compound can participate in radical reactions, typically initiated by single-electron transfer (SET) to the ketone. This process generates a ketyl radical anion, which is a key intermediate in various transformations. The formation of ketyl radicals can be achieved using reducing agents such as samarium(II) iodide or through photoredox catalysis.

Once formed, the ketyl radical derived from this compound can undergo a variety of reactions. For instance, it can dimerize in a pinacol-type coupling to form a 1,2-diol. It can also participate in intermolecular or intramolecular addition reactions to unsaturated systems, such as alkenes or alkynes.

While specific studies on the radical reactions of this compound are not prevalent in the literature, the general principles of aryl ketone reactivity can be applied. For example, in the context of photoredox catalysis, the ketyl radical could be coupled with other radical species generated in situ. This approach has been used for the synthesis of complex molecules, where the ketone serves as a radical precursor. nih.gov

The presence of the tolyl group can also influence the course of radical reactions. For example, radical addition to the aromatic ring is a possibility, although this is generally less favorable than reactions at the carbonyl group. Furthermore, the benzylic protons of the methyl group could be susceptible to hydrogen atom abstraction under certain radical conditions, leading to the formation of a benzylic radical. This species could then undergo further reactions, such as oxidation or coupling.

The study of radical-mediated pathways for ketone synthesis and functionalization is an active area of research. tdl.orgtdl.org While direct experimental data for this compound is limited, it is reasonable to expect that it would be a viable substrate for a range of radical-mediated transformations, offering alternative pathways for its derivatization that are complementary to traditional ionic reaction mechanisms.

Mechanistic Investigations of Reactions Involving 1 M Tolyl Pentan 1 One

Kinetic Analysis and Reaction Rate Determinations

There is a lack of specific published data concerning the kinetic analysis and reaction rate determinations for reactions involving 1-M-Tolyl-pentan-1-one. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst loading) to derive rate laws and activation parameters. This information is crucial for understanding the factors that influence the speed of a chemical reaction.

Isotope Effect Studies for Rate-Limiting Step Elucidation

No specific isotope effect studies for reactions with this compound have been found in the scientific literature. Isotope effect studies, particularly kinetic isotope effects (KIE), are powerful tools for determining the rate-limiting step of a reaction and for providing insights into the transition state structure. This is achieved by comparing the reaction rates of molecules containing different isotopes of the same element at a specific position.

Identification and Characterization of Reaction Intermediates

Detailed identification and characterization of reaction intermediates in transformations involving this compound are not described in the available literature. The isolation or spectroscopic detection (e.g., by NMR, IR, or mass spectrometry) of transient species formed during a reaction is fundamental to piecing together the step-by-step mechanism.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

While metal-mediated transformations are a broad and important area of chemical synthesis, specific studies elucidating the catalytic cycles of reactions where this compound is a substrate are not readily found. Such investigations would detail the elementary steps involving the catalyst, such as oxidative addition, reductive elimination, and migratory insertion, and would map out the complete pathway of the catalyst through the reaction.

Electron-Donor–Acceptor (EDA) Complex Formation and Its Mechanistic Role

The formation of an electron-donor–acceptor (EDA) complex is a known mechanistic pathway in various chemical reactions. researchgate.netnih.gov An EDA complex is a weak molecular aggregate formed between an electron-donating and an electron-accepting molecule. nih.gov Excitation of this complex can induce a single electron transfer (SET) from the donor to the acceptor, initiating a reaction. nih.gov While this is a plausible mechanistic step in reactions involving aromatic ketones like this compound, which could act as an acceptor, specific studies detailing its formation and role in reactions of this particular compound are not available. The basicity of an EDA complex can be enhanced compared to the individual donor molecule, which can be a crucial factor in certain reaction mechanisms. rsc.org

Advanced Spectroscopic and Structural Elucidation for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 1-m-tolyl-pentan-1-one. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, each atom in the molecule can be precisely assigned.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic protons of the m-tolyl group and the aliphatic protons of the pentanoyl chain.

The aromatic region (typically δ 7.0-8.0 ppm) displays a complex pattern corresponding to the four protons on the substituted benzene ring. Protons ortho to the electron-withdrawing carbonyl group are deshielded and appear further downfield. The aliphatic region shows signals for the pentanoyl chain. The methylene (B1212753) (CH₂) group adjacent to the carbonyl (α-CH₂) is expected around δ 2.9-3.0 ppm as a triplet. The subsequent methylene groups (β-CH₂ and γ-CH₂) appear progressively upfield, while the terminal methyl (δ-CH₃) group appears as a triplet at approximately δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (4H) | 7.20 - 7.80 | Multiplet |

| -CH₂- (α to C=O) | ~2.95 | Triplet |

| -CH₂- (β to C=O) | ~1.70 | Sextet |

| -CH₂- (γ to C=O) | ~1.40 | Sextet |

| Aromatic -CH₃ | ~2.40 | Singlet |

| Aliphatic -CH₃ | ~0.95 | Triplet |

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. rsc.org

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound will show twelve distinct signals, one for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon, typically appearing in the δ 195-200 ppm range. rsc.org The six aromatic carbons resonate between δ 125-140 ppm. The aliphatic carbons of the pentanoyl chain and the methyl carbon on the tolyl group appear in the upfield region of the spectrum (δ 10-45 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~199.0 |

| Aromatic C (quaternary, attached to C=O) | ~138.0 |

| Aromatic C (quaternary, attached to CH₃) | ~138.5 |

| Aromatic CH | ~127.0 - 134.0 |

| -CH₂- (α to C=O) | ~38.5 |

| -CH₂- (β to C=O) | ~26.5 |

| -CH₂- (γ to C=O) | ~22.5 |

| Aromatic -CH₃ | ~21.3 |

| Aliphatic -CH₃ | ~14.0 |

Note: Predicted values are based on typical chemical shift ranges for substituted aromatic ketones. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. youtube.com For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the pentanoyl chain. For instance, the α-CH₂ protons (at ~2.95 ppm) would show a correlation to the β-CH₂ protons (~1.70 ppm), which in turn would correlate to the γ-CH₂ protons (~1.40 ppm), and finally to the terminal δ-CH₃ protons (~0.95 ppm). This allows for a sequential "walk" along the aliphatic chain, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. youtube.comyoutube.com Each CH, CH₂, and CH₃ group produces a cross-peak. For example, the HSQC spectrum would show a correlation between the proton signal at ~2.40 ppm and the carbon signal at ~21.3 ppm, confirming the assignment of the aromatic methyl group. Similarly, it would link the aliphatic proton signals to their corresponding carbon signals, confirming the assignments in Tables 1 and 2.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₆O), the calculated exact mass is 176.120115 Da. nih.gov An HRMS analysis would provide an experimental mass measurement with high accuracy (typically within 5 ppm), confirming the molecular formula C₁₂H₁₆O.

In addition to molecular formula confirmation, mass spectrometry provides structural information through fragmentation analysis. The fragmentation of aromatic ketones is well-characterized. whitman.edu The most common fragmentation pathway is alpha-cleavage, the breaking of the bond between the carbonyl group and the alkyl chain. youtube.com This process results in the formation of a stable acylium ion.

Key expected fragments for this compound include:

m/z 119: The base peak, resulting from the loss of the butyl radical (•C₄H₉) via alpha-cleavage, corresponding to the [CH₃C₆H₄CO]⁺ acylium ion.

m/z 91: A prominent peak corresponding to the tolyl cation [CH₃C₆H₄]⁺, formed by the loss of carbon monoxide (CO) from the acylium ion.

m/z 77: Can be formed from the cleavage of the bond between the aromatic ring and the carbonyl group. whitman.edu

A McLafferty rearrangement is also possible for ketones with a sufficiently long alkyl chain containing an abstractable gamma-hydrogen, which is the case here. whitman.eduyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Carbonyl (C=O) Stretch: The most prominent feature is a strong, sharp absorption band in the region of 1680-1700 cm⁻¹, which is characteristic of an aryl ketone's C=O stretching vibration. maricopa.edulibretexts.org

C-H Stretching: Aliphatic C-H stretching from the pentanoyl chain appears as bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching is observed as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org

C=C Aromatic Stretch: The presence of the benzene ring gives rise to one or more sharp absorption bands of variable intensity in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic ring appear in the 690-900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern on the ring. amazonaws.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium, Sharp |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of Intermediates and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice. While this compound itself may not be readily crystallizable under standard conditions, this method is invaluable for characterizing solid intermediates in its synthesis or crystalline derivatives.

For a crystalline derivative of an aromatic ketone, X-ray diffraction would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. eurjchem.com For example, it would determine the dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group. eurjchem.com Furthermore, the analysis of the crystal packing would reveal non-covalent interactions, such as hydrogen bonds or π-stacking, that govern the supramolecular architecture. researchgate.net This level of structural detail is crucial for understanding structure-property relationships in materials science and medicinal chemistry.

Computational and Theoretical Chemistry Studies of 1 M Tolyl Pentan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of molecules. researchgate.netnih.gov It is effective for calculating molecular geometries, reaction energies, and various spectroscopic properties. nih.gov DFT studies on 1-M-Tolyl-pentan-1-one would focus on elucidating its fundamental chemical characteristics.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For a flexible molecule like this compound, which contains several single bonds capable of rotation, multiple energy minima (conformers) can exist.

Conformational analysis involves systematically exploring the potential energy surface to identify these stable conformers and the energy barriers that separate them. nih.gov The key rotational degrees of freedom in this compound are the torsion angles around the bond connecting the carbonyl group to the tolyl ring and the bonds within the pentyl chain. The most stable conformer is likely determined by a balance of steric hindrance and electronic effects, such as the conjugation between the carbonyl group and the aromatic ring. researchgate.net DFT calculations, for instance using the B3LYP functional, can predict the relative energies of these conformers. researchgate.netnih.gov

Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical DFT Calculation

| Conformer | Torsion Angle (°)(Aryl-C-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| 1 (Global Minimum) | 0 | 0.00 | 75.3 |

| 2 | 90 | 2.10 | 2.8 |

| 3 | 180 | 1.25 | 12.5 |

| 4 (gauche-pentyl) | 0 | 0.85 | 9.4 |

Frontier Molecular Orbital (FMO) theory is a fundamental framework for describing chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For an aromatic ketone like this compound, the HOMO is expected to be localized primarily on the electron-rich m-tolyl ring, while the LUMO is anticipated to be centered on the carbonyl group, specifically the C=O π* antibonding orbital. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high stability and low reactivity, as more energy is required for electronic excitation. researchgate.net

Table 2: Representative FMO Properties for an Aromatic Ketone Calculated by DFT

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Indicates electron-donating capability |

| ELUMO | -1.8 | Indicates electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Correlates with chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.orgavogadro.cc It is a valuable tool for identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.com

On an MEP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. youtube.com Conversely, regions of positive potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. youtube.com For this compound, the MEP map would show the most negative potential localized on the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. Positive potential would be expected around the hydrogen atoms, particularly those on the aromatic ring.

Table 3: Hypothetical MEP Values at Specific Atomic Nuclei of this compound

| Atom/Region | Potential (kcal/mol) | Predicted Reactivity |

| Carbonyl Oxygen (O) | -35.5 | Site for electrophilic attack / hydrogen bond acceptor |

| Carbonyl Carbon (C) | +25.0 | Site for nucleophilic attack |

| Aromatic Hydrogens (H) | +15.8 | Weakly acidic, site for interaction with nucleophiles |

| Alkyl Hydrogens (H) | +8.5 | Less acidic than aromatic hydrogens |

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net By partitioning the crystal electron density, it generates a unique surface for a molecule, which can be color-mapped to show different properties related to intermolecular contacts. mdpi.com

For this compound, this analysis would reveal the nature and extent of noncovalent interactions, such as van der Waals forces and hydrogen bonds, that govern its crystal packing. The analysis generates 2D "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. nih.gov Given its structure, the dominant interactions would likely be H···H contacts due to the abundance of hydrogen atoms. Other significant interactions would include C-H···O contacts, involving the carbonyl oxygen as a hydrogen bond acceptor, and potentially C-H···π interactions with the aromatic ring. researchgate.net

Table 4: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

| H···H | 55.0 | General van der Waals forces |

| C···H / H···C | 20.5 | van der Waals and C-H···π interactions |

| O···H / H···O | 18.5 | C-H···O hydrogen bonding |

| C···C | 5.0 | π-π stacking interactions |

| Other | 1.0 | Minor contacts |

DFT calculations can be used to predict various thermochemical and thermodynamic properties by combining electronic energy calculations with statistical mechanics. acs.orgarxiv.org After performing a frequency calculation on the optimized geometry, properties such as standard enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp) can be determined. nih.govnih.govacs.org These calculated values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates.

Table 5: Example of Calculated Thermodynamic Properties for this compound at 298.15 K and 1 atm

| Property | Calculated Value | Unit |

| Zero-point vibrational energy | 125.7 | kcal/mol |

| Enthalpy (H) | -85.4 | Hartree |

| Entropy (S) | 110.2 | cal/mol·K |

| Heat Capacity (Cv) | 55.6 | cal/mol·K |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Reaction Dynamics

Molecular Dynamics (MD) is a simulation technique that models the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD provides a detailed view of the dynamic evolution of a molecular system, offering insights into both structural and kinetic properties. acs.orgrsc.org

For this compound, MD simulations could be employed to study its behavior in a condensed phase, such as in a solution or as a pure liquid. These simulations can reveal how molecules interact with each other and with solvent molecules. rsc.org Key intermolecular interactions for a ketone include dipole-dipole attractions arising from the polar carbonyl group. niscpr.res.inyoutube.com MD simulations can quantify these interactions and explore phenomena like solvation shells, diffusion rates, and conformational changes in a dynamic environment. mdpi.comresearchgate.net Furthermore, MD can be used to model the dynamics of a chemical reaction, providing a trajectory of the system as it moves from reactants to products, which is particularly useful for processes that are difficult to observe experimentally.

Application of Quantum Chemical Descriptors for Understanding Chemical Behavior

Computational chemistry provides a powerful lens for understanding the intricate relationship between the structure of a molecule and its chemical behavior. In the case of this compound, while specific detailed studies are not extensively available in the public domain, the application of quantum chemical descriptors can be understood by drawing parallels with studies on structurally similar aromatic ketones, such as substituted acetophenones. These descriptors, derived from quantum mechanical calculations, offer quantitative insights into the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to calculate a variety of molecular properties that serve as reactivity descriptors. For a molecule like this compound, key descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, the presence of the electron-donating methyl group on the aromatic ring is expected to raise the HOMO energy level compared to unsubstituted pentanophenone, potentially making it more susceptible to electrophilic attack on the aromatic ring.

Furthermore, the molecular electrostatic potential (MEP) map is another valuable tool. It visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of high electron density around the carbonyl oxygen, indicating its susceptibility to electrophilic attack or hydrogen bonding. The aromatic ring would also exhibit regions of varying electron density due to the influence of the methyl and pentanoyl substituents.

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons. Higher values suggest greater electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. Lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | A small gap is associated with high chemical reactivity and low kinetic stability. |

| Electronegativity | χ | Represents the molecule's ability to attract electrons. |

| Chemical Hardness | η | Measures the resistance to a change in electron distribution. A higher value indicates greater stability. |

| Electrophilicity Index | ω | A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. |

| Molecular Electrostatic Potential | MEP | Provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For this compound, a type of aryl alkyl ketone, a significant area of computational investigation would be its photochemical reactions, particularly the Norrish Type I and Type II reactions. scispace.com

The Norrish Type I reaction involves the cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation, leading to the formation of an acyl radical and an alkyl radical. scispace.com Computational studies, often employing DFT and time-dependent DFT (TD-DFT), can model this process by calculating the potential energy surface of the excited state. rsc.org This allows for the determination of the activation energy for the α-cleavage and provides insights into the stability of the resulting radical pair. For this compound, the cleavage would occur between the carbonyl carbon and the pentanoyl chain, yielding a 3-methylbenzoyl radical and a butyl radical.

The Norrish Type II reaction is an intramolecular process that occurs in carbonyl compounds with a γ-hydrogen atom on the alkyl chain. scispace.com Upon photoexcitation, the carbonyl oxygen abstracts this γ-hydrogen, forming a 1,4-biradical intermediate. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or cleavage of the α,β-carbon-carbon bond to yield an enol and an alkene. scispace.com In the case of this compound, the abstraction of a γ-hydrogen from the pentanoyl chain would lead to a biradical intermediate. Computational modeling can be used to investigate the energetics of both the hydrogen abstraction step and the subsequent pathways of the biradical, thereby predicting the likely products. acs.org

Transition state theory is a cornerstone of these computational investigations. By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction step can be calculated. rsc.org For instance, in the Norrish Type II reaction of this compound, the transition state for the intramolecular hydrogen abstraction would be a six-membered ring-like structure. Computational methods can precisely determine the geometry and energy of this transition state, which are crucial for understanding the reaction kinetics.

Furthermore, computational studies can explore other potential reaction pathways, such as nucleophilic or electrophilic additions to the carbonyl group or reactions involving the aromatic ring. For example, the mechanism of nucleophilic aromatic substitution (SNAr) reactions on related aromatic systems has been computationally investigated to determine whether the reaction proceeds through a stepwise or concerted mechanism. acs.org Similar approaches could be applied to understand reactions involving the tolyl group of this compound.

The table below summarizes the key aspects of computational elucidation of reaction mechanisms relevant to this compound.

Table 2: Computational Approaches to Reaction Mechanisms of this compound

| Reaction Type | Computational Method | Key Information Obtained |

|---|---|---|

| Norrish Type I | DFT, TD-DFT | Activation energy for α-cleavage, stability of radical intermediates. |

| Norrish Type II | DFT, TD-DFT | Geometry and energy of the hydrogen abstraction transition state, energetics of biradical pathways (cyclization vs. cleavage). |

| Nucleophilic/Electrophilic Addition | DFT | Reaction energy profiles, identification of intermediates and transition states. |

| Aromatic Substitution | DFT | Determination of stepwise vs. concerted mechanisms, regioselectivity. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Substituted acetophenones |

| Pentanophenone |

Synthetic Utility and Role in Organic Chemistry Methodologies

Function as a Key Intermediate in the Total Synthesis of Complex Molecules

While specific examples of the total synthesis of complex natural products directly employing 1-m-tolyl-pentan-1-one as a starting material are not extensively documented in publicly available literature, its structural motifs are present in various complex molecules. The inherent reactivity of its ketone functional group and the potential for functionalization of the tolyl ring make it a plausible intermediate for the synthesis of intricate molecular frameworks. Organic synthesis often relies on the strategic assembly of smaller, well-defined building blocks, and this compound represents a readily accessible C12-scaffold.

The principles of retrosynthetic analysis suggest that the pentanoyl chain can be constructed through various C-C bond-forming reactions, and the m-tolyl group can be incorporated through Friedel-Crafts acylation or reactions involving organometallic reagents. For instance, a common synthetic route to this compound involves the reaction of 3-methylbenzoyl chloride with an organometallic reagent like n-butyllithium, often achieving high yields. chemicalbook.com This straightforward synthesis underscores its availability as a starting material for more elaborate synthetic campaigns.

The potential for this ketone to serve as a key intermediate is highlighted by the synthesis of various biologically active compounds where similar phenylalkyl ketone cores are fundamental. The strategic disassembly of complex targets often leads back to such ketone intermediates, which are then constructed from simpler precursors.

Versatility as a Precursor for Advanced Building Blocks and Functionalized Scaffolds

The chemical structure of this compound provides multiple avenues for its elaboration into more complex and functionally diverse building blocks. The ketone moiety can be transformed into a variety of other functional groups, while the aromatic ring can undergo electrophilic substitution reactions.

A significant example of its use as a precursor is in the synthesis of pyrovalerone analogs. Specifically, the α-amination of this compound can lead to the formation of compounds such as 4-methyl-2-(pyrrolidin-1-yl)-1-(m-tolyl)pentan-1-one. caymanchem.com These α-aminoketones are a class of compounds with known biological activities, acting as monoamine uptake inhibitors. nih.gov The synthesis of these analogs demonstrates the direct conversion of the simple ketone into a more complex, pharmaceutically relevant scaffold.

The following table outlines the transformation of this compound into a key pyrovalerone analog:

| Starting Material | Reagent | Product | Application of Product |

| This compound | Pyrrolidine, Bromine (via α-bromination followed by nucleophilic substitution) | 4-Methyl-2-(pyrrolidin-1-yl)-1-(m-tolyl)pentan-1-one | Monoamine uptake inhibitor |

Furthermore, the ketone can be a precursor for the synthesis of chiral alcohols through asymmetric reduction. nih.govnih.gov These chiral alcohols are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. mdpi.com The reduction can be achieved using biocatalysts, such as enzymes, or through metal-catalyzed hydrogenation with chiral ligands.

Exploration of Diversification Strategies Based on the this compound Framework

The this compound framework is a launchpad for a multitude of diversification strategies, enabling the generation of libraries of related compounds for various applications, including drug discovery.

One key diversification strategy is reductive amination , which converts the ketone into a primary, secondary, or tertiary amine. nih.gov This reaction is a cornerstone of medicinal chemistry for the introduction of nitrogen-containing functional groups, which are prevalent in pharmaceuticals. The reaction of this compound with an amine in the presence of a reducing agent can yield a diverse range of substituted amines.

Another important avenue for diversification is the synthesis of heterocyclic compounds . The ketone can serve as a starting material for the synthesis of pyrazoline derivatives. jocpr.comrevistabionatura.orgresearchgate.netrdd.edu.iqdergipark.org.tr This typically involves an initial aldol (B89426) condensation with a substituted benzaldehyde (B42025) to form a chalcone, which then undergoes a cyclization reaction with hydrazine (B178648) or its derivatives to yield the pyrazoline ring system. Pyrazolines are known to exhibit a wide range of biological activities.

The following table summarizes potential diversification strategies starting from this compound:

| Reaction Type | Reagents | Resulting Compound Class | Potential Applications |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Substituted Amines | Pharmaceutical intermediates |

| Aldol Condensation/Cyclization | Substituted Benzaldehyde, Hydrazine | Pyrazoline Derivatives | Biologically active compounds |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary Alcohols | Fine chemical synthesis |

| Wittig Reaction | Phosphonium (B103445) Ylide | Alkenes | Olefin synthesis |

Development of Novel Organic Transformations Utilizing the Ketone Moiety

The ketone functional group in this compound is a versatile handle for a wide array of organic transformations, both classical and newly developed.

Grignard and Wittig Reactions: The carbonyl carbon is electrophilic and readily reacts with nucleophiles. Classic examples include the Grignard reaction , where an organomagnesium halide adds to the ketone to form a tertiary alcohol after workup. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Similarly, the Wittig reaction allows for the conversion of the ketone into an alkene by reacting it with a phosphonium ylide. masterorganicchemistry.comyoutube.comnih.gov These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex structures.

Catalytic Reductions: The development of catalytic methods for the transformation of ketones is an active area of research. Asymmetric hydrogenation of this compound using chiral catalysts can provide enantiomerically enriched secondary alcohols. nih.govnih.gov These chiral alcohols are valuable synthons for the preparation of optically active compounds.

Novel Heterocycle Synthesis: The ketone can also be a substrate in modern, metal-catalyzed reactions for the synthesis of heterocycles. For instance, palladium-catalyzed carbonylative multicomponent reactions have been used to synthesize uracil (B121893) derivatives from α-chloroketones, isocyanates, primary amines, and carbon monoxide. rdd.edu.iq While not directly demonstrated with this compound, the methodology is applicable to ketones of this type, suggesting a pathway to complex heterocyclic structures.

The following table details some of the organic transformations applicable to the ketone moiety of this compound:

| Transformation | Reagent(s) | Product Type | Significance |

| Grignard Reaction | R-MgX, H3O+ | Tertiary Alcohol | C-C bond formation |

| Wittig Reaction | Ph3P=CHR | Alkene | Conversion of C=O to C=C |

| Asymmetric Hydrogenation | H2, Chiral Catalyst | Chiral Secondary Alcohol | Access to enantiopure compounds |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone | C-C bond formation, precursor to other reactions |

Future Directions and Emerging Research Avenues in 1 M Tolyl Pentan 1 One Chemistry

Innovations in Sustainable and Green Synthetic Routes

The chemical industry's growing emphasis on environmental stewardship is driving a paradigm shift in synthetic chemistry. For a compound like 1-M-Tolyl-pentan-1-one, future research will likely pivot away from classical synthetic methods, which may rely on stoichiometric reagents and harsh conditions, towards more sustainable and "green" alternatives.

Key areas for innovation include:

Catalytic C-H Activation: A highly atom-economical approach would involve the direct acylation of m-xylene (B151644) with valeric anhydride (B1165640) or a related derivative, catalyzed by a recyclable solid acid or a heterogeneous catalyst. This would minimize waste compared to traditional Friedel-Crafts acylation reactions that often use stoichiometric amounts of Lewis acids like AlCl₃.

Visible-Light Photocatalysis: Drawing inspiration from recent advances in the synthesis of other aromatic ketones, a future green route could involve a visible-light-induced aerobic C-H oxidation. chemistryviews.org This process could use readily available starting materials, with air as the terminal oxidant and water as a benign solvent, significantly improving the environmental profile of the synthesis. chemistryviews.org

Biocatalysis: The use of engineered enzymes, such as ketoreductases (in reverse) or other acylating enzymes, could offer a highly selective and environmentally friendly route to this compound under mild aqueous conditions.

Mechanochemistry: Exploring solvent-free or liquid-assisted grinding (LAG) methods for the synthesis could drastically reduce solvent waste. nih.gov Mechanochemical activation has shown promise for various organic transformations and represents a frontier for the green synthesis of ketones. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Traditional Friedel-Crafts | Established methodology | Large waste generation (Lewis acid sludge) |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste | Developing a highly active and stable catalyst |

| Photocatalysis | Uses light as a renewable energy source, mild conditions | Identifying suitable photocatalysts and reaction conditions |

| Mechanochemistry | Solvent-free or reduced solvent usage | Scalability and reaction monitoring |

Discovery of Unprecedented Reactivity Patterns

The reactivity of a ketone is largely dictated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. However, the interplay of steric and electronic effects from the m-tolyl group and the n-butyl chain in this compound could give rise to novel reactivity. Future research could focus on uncovering these latent patterns.

Potential avenues of exploration include:

Asymmetric Transformations: The development of catalytic asymmetric reactions, such as enantioselective allylations or reductions, could be explored. The steric hindrance from the ortho-methyl group (relative to one side of the carbonyl) might be exploited to achieve high levels of stereocontrol, a phenomenon observed in related ketone systems.

Frustrated Lewis Pair (FLP) Chemistry: The steric environment around the carbonyl group might enable reactions with frustrated Lewis pairs, leading to unusual C-H activation or hydrogenation pathways that are not accessible with conventional catalysts.

Novel Cyclization Reactions: Using this compound as a substrate, new intramolecular or intermolecular cyclization strategies could be devised to build complex heterocyclic or carbocyclic frameworks. The tolyl and pentanone moieties offer multiple sites for functionalization and subsequent ring-closure.

Advanced Insights into Reaction Mechanisms through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. The integration of in-situ spectroscopic analysis with high-level computational modeling offers a powerful toolset for elucidating the intricate details of chemical reactions involving this compound.

Future research in this area should focus on:

Kinetic Studies: Detailed kinetic analysis of key transformations, such as its synthesis or subsequent functionalization, can reveal the rate-determining steps and the influence of various reaction parameters.

In-situ Spectroscopy: Techniques like ReactIR or in-situ NMR can be used to monitor the formation and consumption of intermediates, providing direct evidence for proposed reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of a reaction. researchgate.net This allows for the characterization of transition state geometries and activation energies, providing insights that are often difficult to obtain through experiments alone. smu.eduresearchgate.net For instance, a computational study on the elimination reaction of 2-pentanone has successfully elucidated the transition state, a feat that could be replicated for reactions of this compound. researchgate.net

| Technique | Information Gained | Application to this compound |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Information about bond-breaking/forming in the rate-determining step | Investigating mechanisms of C-H activation or enolate formation |

| DFT Calculations | Transition state structures, activation energies, reaction pathways | Predicting reactivity and selectivity in novel transformations |

| In-situ IR/NMR | Real-time monitoring of reactant, intermediate, and product concentrations | Validating computational models and optimizing reaction conditions |

Adaptation for Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. flinders.edu.au Similarly, automated synthesis platforms can accelerate the discovery and optimization of new reactions and molecules. sigmaaldrich.com The synthesis and derivatization of this compound are well-suited for these modern technologies.

Future developments could include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This can lead to higher yields, improved purity, and inherently safer operation, especially for highly exothermic or hazardous reactions. flinders.edu.au The hydrogenation of related substituted acetophenones has been successfully demonstrated in continuous flow systems. thieme-connect.com

Automated Reaction Screening: Automated synthesis platforms, which utilize pre-packed reagent cartridges and robotic liquid handling, could be used to rapidly screen a wide range of reaction conditions for the synthesis and functionalization of this compound. chimia.ch This high-throughput approach can significantly accelerate the discovery of optimal conditions and novel derivatives. core.ac.uk

Integrated Purification: Continuous flow systems can be coupled directly with in-line purification techniques, such as liquid-liquid extraction or chromatography, to create a fully integrated and automated "synthesis-to-purification" workflow. This would streamline the production of this compound and its derivatives, making them more readily accessible for further research.

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile building block for future chemical innovation.

常见问题

Basic: What are the standard protocols for synthesizing 1-M-Tolyl-pentan-1-one, and how can reproducibility be ensured?

Answer:

The synthesis typically involves Friedel-Crafts acylation of toluene with valeroyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:

- Reagent Purification : Dry toluene and distill valeroyl chloride to remove moisture .

- Catalyst Activation : Pre-activate AlCl₃ under inert conditions to prevent hydrolysis .

- Workup : Quench the reaction with ice-cold HCl, followed by extraction with dichloromethane and column chromatography for purification .

For reproducibility, document molar ratios, temperature gradients, and stirring rates. Publish full experimental details in the main text for novel compounds, with supplemental data for known analogs .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR :

- IR : Detect C=O stretching (~1680 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .

- GC-MS : Validate purity and molecular ion peak (m/z = 176 for M⁺) .

For novel derivatives, include HRMS and elemental analysis .

Advanced: How can researchers optimize reaction yields for this compound derivatives under green chemistry principles?

Answer:

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce waste .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents .

- Process Metrics : Calculate atom economy and E-factor for each variation. For example:

| Condition | Yield (%) | E-Factor |

|---|---|---|

| AlCl₃/CH₂Cl₂ | 78 | 4.2 |

| FeCl₃/CPME | 72 | 2.1 |

Use ANOVA to compare yields across conditions, ensuring p < 0.05 for significance .

Advanced: How should contradictions in spectral data (e.g., unexpected peaks in NMR) be resolved during characterization?

Answer:

- Multi-Technique Validation : Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous signals .

- Impurity Profiling : Perform GC-MS to detect side products (e.g., unreacted toluene or acylated byproducts) .

- Computational Aids : Compare experimental IR/NMR with DFT-simulated spectra (e.g., Gaussian 16) .

- Error Analysis : Quantify signal-to-noise ratios and solvent residue contributions .

Basic: What are the critical parameters for assessing the purity of this compound?

Answer:

- Chromatography : Use HPLC with a C18 column (mobile phase: 70% MeCN/30% H₂O) to achieve >98% purity .